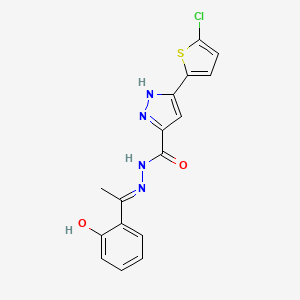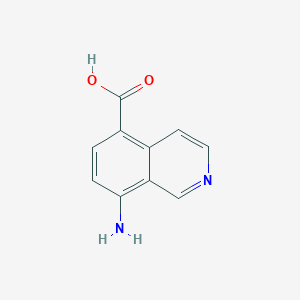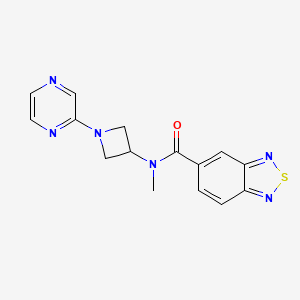
(R)-3-(4-bromophenyl)piperidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-(4-bromophenyl)piperidine HCl, also known as 4-bromo-3-piperidinopropiophenone hydrochloride, is an organic compound that has been widely studied for its potential applications in synthetic chemistry and medicinal chemistry. The compound has a wide range of uses, from being used as a starting material for the synthesis of drugs and other compounds, to being used as a research tool to study the biochemical and physiological effects of various drugs.
Aplicaciones Científicas De Investigación
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is particularly useful for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The high organic content in HILIC mobile phases enhances ionization in electrospray ionization mass spectrometry, increasing the popularity of this method. HILIC's separation selectivity complements reversed-phase and other chromatographic modes, making it attractive for multidimensional applications in analyzing complex samples, including those containing “(R)-3-(4-bromophenyl)piperidine HCl” (Jandera, 2011).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant effects. Studies focused on structure-activity relationships (SARs) have generated more potent antioxidant molecules. Modifications in the aromatic ring and carboxylic function influence antioxidant activity, highlighting the importance of structural features for activity. This information is crucial for optimizing the structure of molecular leads, potentially relevant for derivatives of “(R)-3-(4-bromophenyl)piperidine HCl” to assess its antioxidant capabilities (Razzaghi-Asl et al., 2013).
HILIC-MS for Metabolomics
HILIC-MS/MS is an emerging tool in metabolomics, offering complementary insights to reverse-phase chromatographic separations. By retaining polar/ionic metabolites and providing compatibility with mass spectrometry, HILIC enhances the comprehensiveness of metabolite detection. This approach is suitable for analyzing amino acids, lipids, nucleotides, organic acids, pharmaceuticals, and specific metabolites in various biological systems, including those related to “(R)-3-(4-bromophenyl)piperidine HCl” applications (Tang et al., 2016).
Piper Species: Phytochemistry and Biological Activities
Piper species are known for their rich content of essential oils and secondary metabolites, exhibiting diverse biological effects on human health. These effects include antioxidant, antimicrobial, and therapeutic potentials against chronic disorders. The phytochemical diversity and biological activities of Piper species underscore the importance of exploring natural compounds, including “(R)-3-(4-bromophenyl)piperidine HCl,” for potential health benefits (Salehi et al., 2019).
Piperazine Derivatives: Therapeutic Uses
Piperazine derivatives have a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Structural modifications on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. This insight is critical for drug discovery efforts involving piperazine derivatives, potentially including “(R)-3-(4-bromophenyl)piperidine HCl” (Rathi et al., 2016).
Propiedades
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMREVNYDUTMM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)
![1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one](/img/no-structure.png)

![N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2835128.png)
![5-amino-1-[(3-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2835129.png)



![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)


![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)